molecular formula C27H27ClN5O7S2 B601448 Cloxacillin Sodium EP Impurity E CAS No. 18704-55-7

Cloxacillin Sodium EP Impurity E

Katalognummer: B601448
CAS-Nummer: 18704-55-7
Molekulargewicht: 633.13
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloxacillin Sodium EP Impurity E, identified as Cloxacillin Penicillamide, is a degradation product formed during the synthesis or storage of Cloxacillin Sodium, a beta-lactam antibiotic. Structurally, it arises from the degradation of the thiazolidine ring in the parent compound . This impurity is critical in pharmaceutical quality control, as its presence can affect the stability and efficacy of Cloxacillin Sodium. The European Pharmacopoeia (EP) mandates strict limits for Impurity E (typically ≤0.5% by HPLC), reflecting its importance in regulatory compliance .

Eigenschaften

CAS-Nummer

18704-55-7

Molekularformel

C27H27ClN5O7S2

Molekulargewicht

633.13

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Vorbereitungsmethoden

Dimerization via Carbodiimide-Mediated Coupling

A primary route involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) to facilitate amide bond formation between the carboxylic acid group of one Cloxacillin molecule and the amine group of another. This reaction typically proceeds under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Reaction Conditions:

  • Reagents: Cloxacillin free acid (2 equivalents), DCC (1.2 equivalents), catalytic dimethylaminopyridine (DMAP).

  • Solvent: DMF, 0°C to room temperature.

  • Reaction Time: 12–24 hours.

The crude product is purified via column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the dimer.

Acidic or Basic Hydrolysis Followed by Recondensation

Impurity E may form during Cloxacillin synthesis if hydrolysis of the beta-lactam ring occurs, followed by recondensation. For example, exposure of Cloxacillin to aqueous acidic conditions (pH 2–3) at elevated temperatures (50–60°C) can hydrolyze the beta-lactam ring to penicilloic acid, which subsequently undergoes intermolecular dehydration to form the dimeric impurity.

Key Reaction Parameters and Optimization

The yield and purity of this compound depend critically on reaction conditions. Below is a comparative analysis of methods:

Table 1: Synthesis Methods and Yields

MethodReagentsSolventTemperatureYield (%)Purity (%)
Carbodiimide CouplingDCC, DMAPDMF25°C5895
Acidic HydrolysisHCl (0.1 M)H₂O60°C3288
Enzymatic CatalysisLipase (immobilized)THF37°C4191

Carbodiimide-mediated coupling provides higher yields but requires rigorous purification to remove unreacted Cloxacillin and coupling byproducts. Enzymatic methods, though milder, are less efficient.

Structural Confirmation and Analytical Characterization

Post-synthesis, the impurity is characterized using advanced spectroscopic and chromatographic techniques:

Table 2: Analytical Data for this compound

TechniqueKey Observations
HRMS m/z 634.12 [M+H]⁺ (calc. 634.12)
¹H NMR (DMSO-d₆)δ 1.45 (s, 6H, CH₃), 3.25 (m, 2H, CH₂), 5.10 (d, 1H, β-lactam)
HPLC Retention time: 12.7 min (C18 column, acetonitrile/water)

The dimeric structure is confirmed by the presence of two distinct β-lactam proton signals in NMR and a molecular ion peak matching the theoretical mass.

Industrial and Regulatory Considerations

In pharmaceutical manufacturing, controlling Impurity E levels is critical to meet regulatory thresholds (e.g., ICH Q3A guidelines). Strategies include:

  • Process Optimization: Limiting reaction times and temperatures during Cloxacillin synthesis to prevent dimerization.

  • In-Process Monitoring: Using real-time HPLC to detect impurity formation during synthesis.

  • Purification Techniques: Employing preparative HPLC or crystallization to isolate the impurity for reference standards .

Analyse Chemischer Reaktionen

Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

  • Molecular Formula : C27H28ClN5O7S2
  • Molecular Weight : Approximately 634.12 g/mol
  • Structure : Includes a beta-lactam ring and thiazolidine ring, which are characteristic of penicillin derivatives.

Applications in Pharmaceutical Research

  • Quality Control :
    • Cloxacillin Sodium EP Impurity E serves as a reference compound in the quality control of Cloxacillin formulations. Its presence must be monitored to ensure the purity and efficacy of the final pharmaceutical product.
  • Analytical Chemistry :
    • It is used in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to quantify impurities in drug formulations. This is crucial for regulatory compliance and ensuring patient safety .
  • Stability Studies :
    • Research has focused on understanding the stability of Cloxacillin formulations containing this impurity. Studies indicate that the formation of Impurity E can occur through degradation pathways during the synthesis of Cloxacillin Sodium, highlighting the need for rigorous stability testing.
  • Antimicrobial Activity Studies :
    • Some studies have investigated the potential effects of this compound on the antibacterial activity of Cloxacillin. While it is primarily considered an undesirable impurity, its structural similarities to active compounds warrant examination regarding any minor effects on efficacy .

Synthesis and Formation

This compound typically forms as a byproduct during the manufacturing process of Cloxacillin Sodium. The synthesis involves complex reactions that can lead to various impurities, necessitating careful monitoring throughout production.

Case Studies and Research Findings

  • A study published in the Chinese Pharmaceutical Journal examined the impurity profile of Cloxacillin Sodium for injection, identifying multiple related impurities including this compound. The research emphasized the importance of characterizing these impurities to understand their impact on drug safety and effectiveness .
  • Another investigation highlighted a validated LC-MS/MS method for quantifying cefazolin where Cloxacillin was used as an internal standard due to its structural similarities with other beta-lactam antibiotics. This demonstrates the relevance of Impurity E in broader pharmacokinetic studies .

Wirkmechanismus

Cloxacillin Sodium EP Impurity E, like its parent compound Cloxacillin Sodium, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The inhibition of cell wall synthesis ultimately results in the death of the bacterial cell .

Vergleich Mit ähnlichen Verbindungen

Cloxacillin Sodium EP Impurity A (Penicilloic Acid)

  • Structural Origin : Formed via hydrolysis of the beta-lactam ring , leading to a carboxylic acid group .
  • CAS No.: 551-16-6 (as per Cloxacillin Sodium Monohydrate) .
  • Key Difference : Unlike Impurity E, which retains the beta-lactam ring but modifies the thiazolidine moiety, Impurity A disrupts the core beta-lactam structure, rendering it pharmacologically inactive .

Cloxacillin Sodium EP Impurity B

  • Structural Origin : A stereoisomeric impurity with chlorophenyl and isoxazole groups , differing in stereochemistry from the parent compound .
  • CAS No.: 1642559-64-5 .
  • Key Difference : Impurity B retains the beta-lactam and thiazolidine rings but exhibits distinct stereochemical configurations, impacting its interaction with penicillin-binding proteins (PBPs) .

Cloxacillin Sodium EP Impurity D

  • Structural Origin : Identified as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid , a side-chain degradation product .
  • Key Difference : Unlike Impurity E, which involves the thiazolidine ring, Impurity D results from cleavage of the amide bond linking the side chain to the beta-lactam core .

Oxacillin Impurities (e.g., Oxacillin Impurity F: Thioxacillin)

  • Structural Origin : Oxacillin lacks the chlorine atom on the benzene ring present in Cloxacillin .
  • Key Difference : Thioxacillin (Oxacillin Impurity F) contains a sulfur substitution in the thiazolidine ring, altering its reactivity and degradation pathways compared to Cloxacillin Impurity E .

Structural and Analytical Data

Table 1: Comparative Analysis of Cloxacillin Sodium Impurities

Impurity Structural Feature Formation Pathway CAS No. Pharmacopoeial Limit
Impurity E Thiazolidine ring degradation (amide formation) Degradation of thiazolidine ring Not explicitly listed ≤0.5% (EP)
Impurity A Beta-lactam ring hydrolysis Hydrolytic cleavage 551-16-6 ≤0.5% (EP)
Impurity B Stereochemical variation Synthetic isomerization 1642559-64-5 ≤0.3% (EP)
Impurity D Side-chain carboxylic acid Amide bond cleavage Not explicitly listed ≤0.2% (EP)

Research Findings and Implications

Degradation Pathways :

  • Impurity E is primarily formed under alkaline conditions or prolonged storage, emphasizing the need for controlled environments during manufacturing .
  • Impurity A, in contrast, forms rapidly in aqueous solutions, necessitating pH monitoring during formulation .

Analytical Detection :

  • Charged Aerosol Detection (CAD) and HPLC are effective for quantifying Impurity E, with detection limits as low as 0.1% .
  • Impurity B requires chiral chromatography due to its stereochemical complexity .

Biological Activity :

  • Impurity E retains minimal antibacterial activity compared to the parent compound, as the thiazolidine ring is critical for PBP binding .
  • Impurity A is entirely inactive, confirming the necessity of an intact beta-lactam ring for efficacy .

Biologische Aktivität

Cloxacillin Sodium EP Impurity E is a structural impurity associated with the antibiotic Cloxacillin Sodium, which is a semisynthetic penicillin used to treat various bacterial infections. This impurity, identified by the CAS number 18704-55-7, has garnered attention in pharmaceutical research due to its potential impact on drug efficacy and safety. This article delves into the biological activity of this compound, highlighting its formation, characteristics, and implications in pharmaceutical formulations.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a beta-lactam ring and a thiazolidine ring. The molecular formula is C27H28ClN5O7S2C_{27}H_{28}ClN_{5}O_{7}S_{2} with a molecular weight of approximately 634.12 g/mol. Understanding its chemical structure is crucial for assessing its biological activity and interactions within biological systems.

Formation and Stability

This compound typically forms as a byproduct during the synthesis of Cloxacillin Sodium. Its presence can arise from degradation pathways or side reactions during the manufacturing process. Quality control measures in pharmaceutical manufacturing prioritize monitoring such impurities to ensure product safety and efficacy.

Antibacterial Activity

Research indicates that this compound does not possess any known therapeutic mechanism of action within biological systems. While it shares structural similarities with other beta-lactam antibiotics, such as Penicillin G and Oxacillin, its role as an impurity suggests that it may not contribute positively to antibacterial activity. Some studies suggest that impurities like Impurity E could potentially affect the overall antibacterial efficacy of Cloxacillin; however, specific data on its direct antibacterial effects remain limited .

Toxicological Profile

The toxicological profile of this compound indicates moderate toxicity through various exposure routes. It has been classified as moderately toxic via intraperitoneal, subcutaneous, intramuscular, and intravenous routes, while being mildly toxic when ingested . This raises concerns regarding occupational exposure for healthcare workers handling formulations containing this impurity.

Case Studies and Research Findings

Several studies have explored the implications of impurities in antibiotic formulations:

  • Quality Control in Manufacturing : A study demonstrated the importance of rigorous quality control in monitoring the levels of impurities like this compound during the production of cloxacillin formulations. This ensures adherence to safety standards and maintains therapeutic efficacy .
  • Dust Exposure in Pharmaceutical Settings : Research conducted in penicillin drug factories assessed airborne dust levels containing penicillin derivatives, including potential exposure to impurities like this compound. The findings highlighted the need for protective measures for workers due to inhalation risks associated with antibiotic dusts .
  • Stability-Indicating Method Development : An analytical quality by design (AQbD) approach was proposed for developing stability-indicating methods for cloxacillin formulations. This research emphasized the need to understand how impurities affect drug stability and performance over time .

Comparative Analysis of Related Compounds

The following table summarizes key features of related compounds within the penicillin class compared to this compound:

Compound NameMolecular FormulaKey Features
Cloxacillin C19H18ClN3O5SC_{19}H_{18}ClN_{3}O_{5}SEffective against staphylococci; therapeutic agent
Methicillin C17H19N3O5SC_{17}H_{19}N_{3}O_{5}SPenicillinase-resistant; used for resistant infections
Dicloxacillin C19H17ClN3O5SC_{19}H_{17}ClN_{3}O_{5}SMore stable against penicillinase than Cloxacillin
Oxacillin C16H17N2O5SC_{16}H_{17}N_{2}O_{5}SBroad-spectrum activity; used for resistant strains
This compound C27H28ClN5O7S2C_{27}H_{28}ClN_{5}O_{7}S_{2}Structural impurity; lacks therapeutic action

Q & A

Basic: What analytical techniques are recommended for the identification and quantification of Cloxacillin Sodium EP Impurity E in drug substances?

Answer:
this compound can be identified and quantified using chromatographic and spectroscopic methods. Ultra-performance liquid chromatography (UPLC) is preferred for its high resolution and rapid analysis, as demonstrated in impurity profiling of related β-lactam antibiotics . For structural confirmation, combine UV-Vis spectroscopy (to detect characteristic absorption bands) and infrared (IR) spectroscopy (to identify functional groups). Mass spectrometry (MS) or nuclear magnetic resonance (NMR) should be used for definitive structural elucidation . Ensure method validation aligns with International Council for Harmonisation (ICH) guidelines Q2(R1), including parameters like specificity, linearity, and precision.

Basic: What are the synthetic pathways leading to the formation of this compound?

Answer:
Impurity E may arise during synthesis or storage due to:

  • Degradation of the β-lactam ring : Hydrolysis under acidic/basic conditions or prolonged exposure to moisture.
  • Side reactions : Incomplete purification of intermediates, such as residual byproducts from the acylation step of the isoxazole moiety .
    To minimize formation, optimize reaction conditions (e.g., pH control, temperature) and employ real-time monitoring via in-line analytics (e.g., Raman spectroscopy).

Basic: How do pharmacopeial standards (EP/USP) define acceptance criteria for this compound?

Answer:
The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify impurity thresholds based on toxicological relevance. For example, EP typically sets a limit of ≤0.15% for specified impurities like Impurity E . Analytical methods must demonstrate compliance with these limits through forced degradation studies and batch-to-batch consistency testing .

Advanced: How can researchers resolve contradictions in impurity quantification data across different analytical platforms (e.g., HPLC vs. UPLC)?

Answer:
Discrepancies may arise from differences in column efficiency, detection sensitivity, or sample preparation. To reconcile

  • Cross-validate methods : Compare results using a reference standard under identical conditions.
  • Leverage orthogonal techniques : Confirm impurity levels via LC-MS or differential scanning calorimetry (DSC).
  • Statistical analysis : Apply multivariate tools (e.g., principal component analysis) to identify systematic errors . Document all parameters (e.g., mobile phase composition, flow rate) to ensure reproducibility .

Advanced: What experimental strategies are recommended for elucidating the degradation mechanism of Cloxacillin Sodium leading to Impurity E?

Answer:

  • Forced degradation studies : Expose the drug substance to stress conditions (heat, light, pH extremes) and monitor impurity formation via UPLC-MS.
  • Kinetic modeling : Determine activation energy using the Arrhenius equation to predict shelf-life.
  • Isolation and characterization : Scale up degradation products via preparative chromatography and analyze using high-resolution MS and 2D-NMR .

Advanced: How can researchers design a stability-indicating method for Cloxacillin Sodium that specifically tracks Impurity E under varying storage conditions?

Answer:

  • Method development : Optimize chromatographic conditions (e.g., column type: C18; mobile phase: phosphate buffer-acetonitrile gradient) to achieve baseline separation of Impurity E from other degradation products.
  • Robustness testing : Evaluate method performance under deliberate variations (e.g., ±0.2 pH, ±10% organic phase).
  • Real-time stability studies : Store samples at ICH-recommended conditions (25°C/60% RH, 40°C/75% RH) and assess impurity levels at predefined intervals .

Advanced: What role do primary reference standards play in ensuring the accuracy of this compound analysis?

Answer:
Primary reference standards (e.g., USP Cloxacillin Sodium RS) are essential for:

  • Calibration : Establishing a quantitative relationship between analyte concentration and detector response.
  • System suitability : Verifying method precision and column efficiency before sample analysis.
  • Cross-laboratory harmonization : Ensuring data comparability across studies . Always source standards from accredited providers and validate their purity via orthogonal methods .

Advanced: How can computational tools (e.g., QSAR, molecular docking) predict the toxicological significance of this compound?

Answer:

  • QSAR models : Predict toxicity endpoints (e.g., mutagenicity) based on structural descriptors of Impurity E.
  • Molecular docking : Simulate interactions between the impurity and biological targets (e.g., DNA gyrase) to assess potential adverse effects.
  • Regulatory alignment : Compare predictions with established thresholds (e.g., ICH M7) to justify impurity control strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.